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molecular formula C14H21NO2 B8730589 4-[3-(Diethylamino)propoxy]benzaldehyde CAS No. 26815-09-8

4-[3-(Diethylamino)propoxy]benzaldehyde

Cat. No. B8730589
M. Wt: 235.32 g/mol
InChI Key: ZWSCYSJDRXOETA-UHFFFAOYSA-N
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Patent
US07737285B2

Procedure details

To a stirred solution of 4-hydroxybenzaldehyde (20 mmol) in DMSO (80 mL) at rt, solid Cs2CO3 (50 mmol) was added. The mesylate prepared from 3-diethylamino-1-propanol and methanesulfonyl chloride, General Procedure P2 (30 mmol) was added to the reaction mixture and heated to 90° C. until the reaction was complete. After cooling to rt, the reaction was quenched by cold H2O (100 mL), and the resulting mixture was extracted with EtOAc (3×100 mL). The combined EtOAc extracts were washed with brine (3×50 mL) and dried (anhydrous Na2SO4). The solvent was removed in vacuo, and the crude product was purified by silica gel column chromatography (eluting with 10% MeOH in DCM+0.5% Et3N) to afford 4-(3-diethylaminopropoxy)benzaldehyde.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].S([O-])(=O)(=O)C.[CH2:21]([N:23]([CH2:28][CH3:29])[CH2:24][CH2:25][CH2:26]O)[CH3:22].CS(Cl)(=O)=O>CS(C)=O>[CH2:21]([N:23]([CH2:28][CH3:29])[CH2:24][CH2:25][CH2:26][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Cs2CO3
Quantity
50 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCO)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by cold H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography (eluting with 10% MeOH in DCM+0.5% Et3N)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C(C=O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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